molecular formula C18H27N3O B12891753 4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one CAS No. 645406-57-1

4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one

Cat. No.: B12891753
CAS No.: 645406-57-1
M. Wt: 301.4 g/mol
InChI Key: CJTXKVVXLANOHU-CQSZACIVSA-N
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Description

®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions using diethylamine and appropriate leaving groups.

    Attachment of the Pentan-2-ylamino Group: The pentan-2-ylamino group can be attached through reductive amination reactions, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of ®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and pH, to maximize yield and purity. Catalysts and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, amines.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinidine: An antiarrhythmic agent with a quinoline structure and distinct functional groups.

    Quinine: A natural alkaloid with antimalarial properties and a related quinoline structure.

The uniqueness of ®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

645406-57-1

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

4-[[(2R)-5-(diethylamino)pentan-2-yl]amino]quinolin-7-ol

InChI

InChI=1S/C18H27N3O/c1-4-21(5-2)12-6-7-14(3)20-17-10-11-19-18-13-15(22)8-9-16(17)18/h8-11,13-14,22H,4-7,12H2,1-3H3,(H,19,20)/t14-/m1/s1

InChI Key

CJTXKVVXLANOHU-CQSZACIVSA-N

Isomeric SMILES

CCN(CC)CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)O

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)O

Origin of Product

United States

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